molecular formula C12H14O4 B13892183 Methyl 2-(2-formyl-6-methylphenoxy)propanoate CAS No. 1067225-59-5

Methyl 2-(2-formyl-6-methylphenoxy)propanoate

Cat. No.: B13892183
CAS No.: 1067225-59-5
M. Wt: 222.24 g/mol
InChI Key: VUHJWYPJSGGHKN-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-6-methylphenoxy)propanoate is an organic compound with the molecular formula C12H14O4. It belongs to the class of esters, which are characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-formyl-6-methylphenoxy)propanoate typically involves the esterification of 2-(2-formyl-6-methylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-6-methylphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

Scientific Research Applications

Methyl 2-(2-formyl-6-methylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-6-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For example, the formyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-formyl-6-methylphenoxy)propanoate is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1067225-59-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-formyl-6-methylphenoxy)propanoate

InChI

InChI=1S/C12H14O4/c1-8-5-4-6-10(7-13)11(8)16-9(2)12(14)15-3/h4-7,9H,1-3H3

InChI Key

VUHJWYPJSGGHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC(C)C(=O)OC

Origin of Product

United States

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